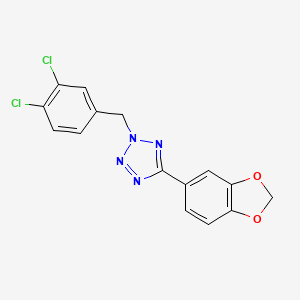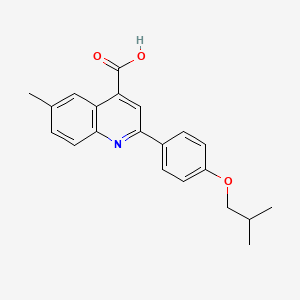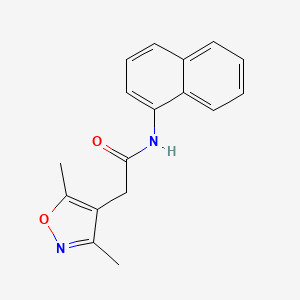
5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of tetrazoles and has been found to exhibit promising biological and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole is not fully understood. However, studies have suggested that this compound acts by modulating the activity of various neurotransmitters such as GABA, serotonin, and dopamine. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in various animal models. It has also been found to possess potent antimicrobial and antitumor activities. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole is its ease of synthesis. This compound can be synthesized using simple and cost-effective methods. It also exhibits potent biological and pharmacological activities, making it an attractive candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole. One of the potential applications of this compound is in the development of novel anti-inflammatory and analgesic drugs. It also holds promise for the treatment of various neurological disorders such as epilepsy and anxiety. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole is a chemical compound that exhibits significant biological and pharmacological activities. Its ease of synthesis and potent activities make it an attractive candidate for further research in various fields. However, further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole involves the reaction of 3,4-dichlorobenzylamine with 5-(1,3-benzodioxol-5-yl)-1H-tetrazole in the presence of a suitable solvent and a catalyst. The reaction mixture is heated under reflux conditions for a specific period, and the resulting product is purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
5-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorobenzyl)-2H-tetrazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities. It has also been shown to possess potent antitumor and antimicrobial properties.
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c16-11-3-1-9(5-12(11)17)7-21-19-15(18-20-21)10-2-4-13-14(6-10)23-8-22-13/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBRXFOANHATAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6033358.png)

![8-bromo-N-(2-methoxyethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033374.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6033380.png)
![4-(5-{[methyl(methylsulfonyl)amino]methyl}-2-furyl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6033385.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6033407.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(2-methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B6033409.png)
![1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6033423.png)


![5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6033431.png)
![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6033440.png)
![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033443.png)
